Benzenebiphenylchromium

Description

Properties

Molecular Formula |

C18H16Cr |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

benzene;1,1'-biphenyl;chromium |

InChI |

InChI=1S/C12H10.C6H6.Cr/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1-10H;1-6H; |

InChI Key |

IMYDQKUVIRZEFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC=C1.C1=CC=C(C=C1)C2=CC=CC=C2.[Cr] |

Origin of Product |

United States |

Foundational & Exploratory

The Serendipitous Synthesis of Benzenebiphenylchromium: A Historical and Technical Guide to Franz Hein's Pioneering Work in Organometallic Chemistry

Abstract

This technical guide delves into the historical synthesis of the benzenebiphenylchromium cation, a seminal discovery in organometallic chemistry by the German chemist Franz Hein in 1919. Initially misidentified, the true nature of this "sandwich" complex was unveiled decades later, fundamentally shaping our understanding of metal-arene bonding. This document provides a comprehensive exploration of Hein's original experimental approach, the subsequent structural elucidation, the underlying reaction mechanisms, and the lasting scientific impact of this landmark discovery. Intended for researchers, scientists, and professionals in drug development, this guide offers a detailed protocol and mechanistic insights grounded in historical context and modern understanding.

A Discovery Ahead of its Time: The Historical Context

In the early 20th century, the field of organometallic chemistry was still in its infancy. The nature of the chemical bond between a metal and an organic moiety was a subject of intense speculation. It was in this landscape that Franz Hein, a professor at the University of Leipzig, conducted a series of experiments that would unknowingly lay the groundwork for a new class of compounds.[1][2] In 1919, Hein reported the reaction of anhydrous chromium(III) chloride with a phenyl Grignard reagent, from which he isolated a series of novel "polyphenylchromium" salts.[3]

Based on the elemental analysis and chemical degradation studies available at the time, Hein proposed structures such as pentaphenyl chromium bromide, [Ph5Cr]Br. For decades, these formulations were accepted, albeit with some puzzlement regarding their unusual stability and properties. The true sandwich-like structure, where a central chromium atom is bonded to the π-electron systems of two aromatic rings, remained elusive. It wasn't until the landmark discovery of ferrocene in 1951 and the subsequent advent of modern spectroscopic techniques that the scientific community was equipped to correctly interpret Hein's findings. In 1957, H. H. Zeiss and M. Tsutsui revisited Hein's work and, through careful experimentation and structural analysis, correctly identified his compounds as cationic bis(arene)chromium complexes, including the titular benzenebiphenylchromium cation, [(C₆H₆)Cr(C₆H₅-C₆H₅)]⁺.[3]

This guide revisits Hein's original synthesis through the lens of modern understanding, providing both the historical procedure and a contemporary interpretation of the chemical transformations.

The Core Synthesis: From Simple Reagents to a Complex Architecture

The synthesis of the benzenebiphenylchromium cation is a testament to the complex and often unexpected reactivity of organometallic reagents. The overall transformation involves the reaction of a chromium(III) salt with an excess of phenylmagnesium bromide, followed by a hydrolytic workup.

Reagents and Equipment

-

Anhydrous Chromium(III) Chloride (CrCl₃): A fine, violet powder. Anhydrous conditions are critical as the presence of water will decompose the Grignard reagent.

-

Magnesium Turnings: For the preparation of the Grignard reagent.

-

Bromobenzene: The source of the phenyl groups.

-

Anhydrous Diethyl Ether: The solvent for the Grignard reaction. Must be scrupulously dried.

-

Standard Schlenk Line or Glovebox: To maintain an inert atmosphere (e.g., nitrogen or argon) and exclude air and moisture.

-

Reaction Flasks, Condensers, and Dropping Funnels: Standard glassware for organic synthesis.

Experimental Protocol: A Step-by-Step Reconstruction of Hein's Synthesis

The following protocol is a reconstruction of the essential steps of Hein's synthesis, informed by the later work of Zeiss and Tsutsui.

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Under a positive pressure of inert gas, add a small volume of a solution of bromobenzene in anhydrous diethyl ether to the magnesium.

-

Initiate the reaction by gentle warming or the addition of a small crystal of iodine. Once initiated, the reaction should proceed exothermically.

-

Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed. The resulting grey-black solution is phenylmagnesium bromide.

Step 2: Reaction with Anhydrous Chromium(III) Chloride

-

In a separate, dry Schlenk flask, suspend anhydrous chromium(III) chloride in anhydrous diethyl ether.

-

Cool the suspension in an ice-salt bath.

-

Slowly add the prepared phenylmagnesium bromide solution to the CrCl₃ suspension via a cannula or dropping funnel with vigorous stirring. A significant color change and the formation of a dark, complex mixture will be observed. The stoichiometry used by Hein was in excess of the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours.

Step 3: Hydrolytic Workup and Isolation

-

Cool the reaction mixture in an ice bath.

-

Carefully and slowly quench the reaction by the dropwise addition of water or a dilute acid solution (e.g., aqueous ammonium chloride). This step is highly exothermic and will produce biphenyl as a byproduct.

-

After hydrolysis, the mixture will separate into an ethereal layer and an aqueous layer containing the chromium salts.

-

Separate the layers. The aqueous layer contains the desired benzenebiphenylchromium cation, along with other bis(arene)chromium species.

-

The cationic chromium complexes can be precipitated from the aqueous solution by the addition of a suitable counterion, such as iodide (from NaI or KI) or tetraphenylborate (from NaBPh₄).

-

The resulting precipitate can be collected by filtration, washed with a small amount of cold water, and then a non-polar solvent like diethyl ether to remove organic byproducts, and finally dried under vacuum.

Unraveling the Mechanism: The Spontaneous Formation of the Biphenyl Ligand

A key and fascinating aspect of Hein's synthesis is the in-situ formation of the biphenyl ligand. The phenylmagnesium bromide serves not only as a source of phenyl groups that can bind to the chromium center but also as a reducing agent. The currently accepted mechanism involves a series of complex steps:

-

Initial Phenylation: The chromium(III) chloride is initially phenylated by the Grignard reagent to form unstable phenylchromium(III) species.

-

Reduction: The excess phenylmagnesium bromide reduces the Cr(III) center to lower oxidation states, likely Cr(II) and Cr(I).

-

Reductive Elimination/Coupling: During this reduction process, two phenyl groups attached to a chromium center can undergo reductive elimination to form biphenyl. This free biphenyl can then coordinate to a reduced chromium center.

-

Arene Exchange: Alternatively, a coordinated phenyl group can couple with another phenyl group from the Grignard reagent or another phenylchromium species.

-

Formation of the Sandwich Complex: The reduced chromium species, in the presence of both benzene (which can be formed as a byproduct or be present as an impurity in the reagents) and the newly formed biphenyl, coordinates with these arenes to form the thermodynamically stable cationic sandwich complexes, including [(C₆H₆)Cr(C₆H₅-C₆H₅)]⁺ and the bis(biphenyl)chromium cation, [(C₆H₅-C₆H₅)₂Cr]⁺.

The overall process is a reductive Friedel-Crafts-type reaction, where the Grignard reagent plays a multifaceted role as an alkylating agent, a reducing agent, and a source for the coupled arene ligand.

Structural Characterization: From Ambiguity to Clarity

Hein's initial characterization was limited to elemental analysis and chemical degradation, which led to the incorrect structural assignments. The work of Zeiss and Tsutsui employed more advanced techniques of the time, including:

-

Infrared (IR) Spectroscopy: To identify the characteristic C-H and C=C stretching frequencies of the aromatic rings.

-

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons and thus the oxidation state of the chromium.

-

Chemical Degradation: Controlled oxidation of the complexes released the arene ligands (benzene and biphenyl), which could then be identified.

Modern techniques would further confirm the structure with unambiguous data:

-

X-ray Crystallography: Would provide the precise bond lengths and angles, confirming the sandwich structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show the characteristic signals for the coordinated benzene and biphenyl ligands.

-

Mass Spectrometry: Would determine the exact mass of the cation.

Scientific Legacy: The Dawn of a New Era in Organometallic Chemistry

Despite the initial misinterpretation, Franz Hein's synthesis of benzenebiphenylchromium and related compounds was a monumental achievement. It marked the first synthesis of a transition metal arene complex, predating the discovery of ferrocene by over three decades. The eventual correct structural elucidation of Hein's "polyphenylchromium" compounds had a profound impact on the field:

-

Expansion of Organometallic Chemistry: It opened the door to the vast field of bis(arene)metal chemistry, which now includes a wide range of metals and arene ligands.

-

Understanding of Metal-Arene Bonding: These complexes became textbook examples of π-complexation, where the metal is bonded to the delocalized electrons of the aromatic ring.

-

Catalysis: Bis(arene)chromium complexes and their derivatives have been investigated as catalysts and pre-catalysts in various organic transformations, including polymerization and hydrogenation.

Data Summary

| Compound | Formula | Molecular Weight ( g/mol ) | Color | Key Identifying Feature |

| Benzenebiphenylchromium Cation | [(C₆H₆)Cr(C₁₂H₁₀)]⁺ | 285.33 (cation only) | Yellow-Orange | Presence of both benzene and biphenyl ligands |

| Bis(biphenyl)chromium Cation | [(C₁₂H₁₀)₂Cr]⁺ | 361.42 (cation only) | Red-Brown | Presence of two biphenyl ligands |

Experimental Workflow Diagram

Caption: A simplified workflow for the historical synthesis of the benzenebiphenylchromium cation.

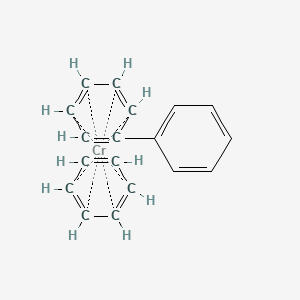

Structure of the Benzenebiphenylchromium Cation

Caption: A conceptual diagram of the benzenebiphenylchromium cation's sandwich structure.

References

- Hein, F. (1919). Notiz über Chromorganoverbindungen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 195-196.

- Zeiss, H. H., & Tsutsui, M. (1957). π-Complexes of the Transition Metals. I. Hein's Polyaromatic Chromium Compounds. Journal of the American Chemical Society, 79(12), 3062-3066.

- Seyferth, D. (2002). Bis(benzene)chromium. 1. Franz Hein at the University of Leipzig and Harold Zeiss and Minoru Tsutsui at Yale. Organometallics, 21(8), 1520-1530.

Sources

The Sandwich That Wasn't: A Technical Guide to the Discovery and Characterization of (η⁶-benzene)(η⁶-biphenyl)chromium(0)

Preamble: A Tale of Mistaken Identity in Organometallic Chemistry

In the annals of organometallic chemistry, the story of benzenebiphenylchromium is a compelling narrative of discovery, initial misinterpretation, and eventual structural elucidation that solidified the concept of "sandwich" compounds. This guide deviates from a conventional template to present a logical and historically grounded exploration of this fascinating molecule. We will delve into the pioneering work of Franz Hein, the corrective insights of H. H. Zeiss and M. Tsutsui, and the parallel discoveries by E. O. Fischer and W. Hafner that, together, painted a complete picture of bis(arene)metal π-complexes. This document is intended for researchers and professionals in chemistry and drug development, providing not just protocols, but the scientific rationale that underpins them.

Historical Context: The "Polyphenylchromium" Puzzle

The journey begins in 1919 with the work of Franz Hein. By reacting phenylmagnesium bromide (PhMgBr) with chromium(III) chloride (CrCl₃), Hein isolated a series of novel organochromium compounds.[1] Based on the analytical methods of the era, he proposed structures such as pentaphenylchromium bromide (Ph₅CrBr) and what he termed "triphenylchromium iodide."[2] For decades, these formulations were accepted, yet they remained a chemical curiosity—a "fascinating and perplexing" chapter in organometallic chemistry.[3]

The true nature of these compounds remained obscured until the 1950s, a period of explosive growth in organometallic chemistry, catalyzed by the discovery and structural elucidation of ferrocene. It was Harold Zeiss and his student Minoru Tsutsui at Yale University who revisited Hein's experiments. Armed with modern spectroscopic techniques and a new conceptual framework for metal-arene bonding, they demonstrated that Hein's compounds were not σ-bonded "polyphenyl" complexes at all. Instead, they were cationic bis(arene)chromium sandwich complexes.[1]

In a landmark discovery, they identified Hein's "triphenylchromium iodide" as (η⁶-benzene)(η⁶-biphenyl)chromium(I) iodide , [(C₆H₆)(C₆H₅C₆H₅)Cr]I.[2] This revelation was a critical step, proving that the reaction of aryl Grignard reagents with chromium salts led to the formation of π-complexes, with the arene ligands arising from the coupling of the phenyl groups.

Simultaneously and independently, Ernst Otto Fischer and Walter Hafner in Munich synthesized the parent compound, bis(benzene)chromium, Cr(C₆H₆)₂, through a reductive Friedel-Crafts reaction.[1] This work, along with Fischer and Seus's unambiguous synthesis of bis(biphenyl)chromium, provided the final, conclusive evidence that Hein had unknowingly discovered sandwich complexes a half-century before the ferrocene revolution.[2]

Synthesis of (η⁶-benzene)(η⁶-biphenyl)chromium(0)

The synthesis of the neutral benzenebiphenylchromium complex can be approached via two primary routes, both stemming from the historical discoveries. Both methods first generate the cationic Cr(I) complex, which is then reduced to the neutral Cr(0) species. All procedures must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as the neutral complex is air-sensitive.[2][4]

Method A: The Reductive Friedel-Crafts Route

This method, adapted from the work of Fischer, Hafner, and Hein, involves the direct reaction of a mixture of the arenes with a chromium salt in the presence of a reducing agent (aluminum powder) and a Lewis acid catalyst (aluminum chloride).[2]

Rationale: This "reductive Friedel-Crafts" approach, also known as the Fischer-Hafner synthesis, uses AlCl₃ to activate the chromium salt and facilitate the coordination of the arene rings. Aluminum powder serves as the reductant, reducing Cr(III) to the lower oxidation states required for complex formation. Using a mixture of benzene and biphenyl results in a statistical mixture of the three possible sandwich complexes.

Experimental Protocol: Synthesis of [(C₆H₆)(C₆H₅C₆H₅)Cr]I and subsequent reduction

Step 1: Synthesis of the Cationic Mixed-Arene Complex Mixture

-

In a flame-dried three-neck flask equipped with a reflux condenser and an overhead stirrer, combine anhydrous chromium(III) chloride (CrCl₃), aluminum powder (Al), and anhydrous aluminum chloride (AlCl₃).

-

Add a mixture of biphenyl and benzene (a 6:5 weight ratio is historically reported).[2]

-

Heat the reaction mixture to 140 °C with vigorous stirring. The use of a cold condenser is crucial to prevent the loss of volatile benzene.[2]

-

After several hours, cool the reaction mixture to room temperature. The resulting product is a mixture of [(C₆H₆)₂Cr]⁺, [(C₆H₆)(C₆H₅C₆H₅)Cr]⁺, and [(C₆H₅C₆H₅)₂Cr]⁺ as tetrachloroaluminate salts.

-

Carefully hydrolyze the reaction mixture by the slow addition of water/ice.

-

To isolate the cationic complexes as their iodides, add a saturated aqueous solution of potassium iodide (KI). The mixed-ligand complex, [(C₆H₆)(C₆H₅C₆H₅)Cr]I, will precipitate along with the other two symmetrical complexes.

-

Filter the precipitate, wash with water, and dry under vacuum. Separation of the mixed complex from the symmetrical ones can be achieved by chromatography.[2]

Step 2: Reduction to Neutral (η⁶-benzene)(η⁶-biphenyl)chromium(0)

-

Suspend the isolated [(C₆H₆)(C₆H₅C₆H₅)Cr]I in a biphasic system of a non-polar organic solvent (e.g., benzene or diethyl ether) and an aqueous solution of sodium hydroxide.

-

Add a fresh solution of sodium dithionite (Na₂S₂O₄) portion-wise with vigorous stirring. The dithionite reduces the Cr(I) cation to the neutral Cr(0) complex.[1]

-

The neutral, air-sensitive complex will dissolve in the organic layer. Separate the organic layer via a cannula.

-

Wash the organic layer with deoxygenated water, dry over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the solid product.

Method B: The Grignard Reagent Route

This approach follows the original, albeit misinterpreted, work of Hein, as later rationalized by Zeiss and Tsutsui. It involves the reaction of phenylmagnesium bromide with a chromium salt, which generates a mixture of arene complexes through σ-to-π rearrangements and coupling reactions.

Rationale: The reaction of PhMgBr with CrCl₃ is now understood to form intermediate σ-bonded phenylchromium species (e.g., (C₆H₅)₃Cr). These intermediates are unstable and rearrange, coupling phenyl groups to form biphenyl and coordinating to the chromium center to yield the thermodynamically stable bis(arene)chromium π-complexes.[2] This method also produces a mixture of products.

Experimental Protocol: Grignard Synthesis and Reduction

-

Prepare phenylmagnesium bromide in anhydrous diethyl ether from bromobenzene and magnesium turnings.

-

In a separate, flame-dried Schlenk flask, create a slurry of anhydrous CrCl₃ in anhydrous diethyl ether.

-

Cool the CrCl₃ slurry to a low temperature (e.g., -20 °C) and slowly add the Grignard reagent via cannula with vigorous stirring.

-

Allow the reaction to warm slowly to room temperature and stir for several hours.

-

The workup follows a similar path to Method A: careful hydrolysis, precipitation of the cationic complexes with a suitable counter-ion (like iodide or tetraphenylborate), followed by chromatographic separation and reduction of the desired mixed-ligand cation with sodium dithionite.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (η⁶-benzene)(η⁶-biphenyl)chromium(0). While specific, high-resolution data for this particular mixed-ligand complex is sparse in the literature, we can predict the expected outcomes based on the well-documented characterization of bis(benzene)chromium and other arene chromium complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. The coordination of the arene rings to the chromium(0) center results in a significant upfield shift of the proton and carbon signals compared to the free arenes, due to the shielding effect of the metal's electron density.

| Analyte | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Free Benzene | ~7.3 | ~128.5 |

| Free Biphenyl | 7.3-7.6 | 127-141 |

| Bis(benzene)chromium | ~4.1-4.5 (s) | ~77-80 |

| (η⁶-benzene)(η⁶-biphenyl)chromium (Predicted) | Benzene-H: ~4.2-4.6 (s, 6H)Biphenyl-H: ~4.5-5.5 (m, 10H) | Benzene-C: ~75-80Biphenyl-C: ~78-95 (multiple signals) |

| Table 1: Predicted NMR Spectroscopic Data. Actual values may vary based on solvent and instrument frequency. The prediction for the target compound is based on data for bis(benzene)chromium. |

Rationale for Predictions:

-

¹H NMR: The six protons of the coordinated benzene ring would be chemically equivalent, giving rise to a sharp singlet. The ten protons of the coordinated biphenyl ligand would be inequivalent and would show a complex multiplet pattern, also shifted significantly upfield into the 4.5-5.5 ppm region. The integration ratio should be 6:10.

-

¹³C NMR: Similarly, a single resonance is expected for the six equivalent carbons of the benzene ligand. The biphenyl ligand would show multiple signals for its inequivalent carbons, all shifted upfield into the region characteristic of π-complexed arenes.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. For bis(arene)chromium complexes, the fragmentation is typically very clean.

Expected Fragmentation Pattern: The primary fragmentation pathway involves the sequential loss of the neutral arene ligands.[2]

-

Molecular Ion (M⁺): A strong molecular ion peak at m/z = 284, corresponding to [C₁₈H₁₆Cr]⁺.

-

Fragment 1: Loss of the benzene ligand, [M - C₆H₆]⁺, resulting in a peak at m/z = 206, corresponding to [(C₁₂H₁₀)Cr]⁺.

-

Fragment 2: Loss of the biphenyl ligand, [M - C₁₂H₁₀]⁺, resulting in a peak at m/z = 130, corresponding to [(C₆H₆)Cr]⁺.

-

Base Peak: The base peak is often the chromium ion, [Cr]⁺, at m/z = 52, after the loss of both arene ligands.

X-ray Crystallography

Predicted Structural Features:

-

A central chromium atom.

-

One η⁶-coordinated benzene ligand and one η⁶-coordinated biphenyl ligand arranged in a parallel or near-parallel fashion, sandwiching the metal atom.

-

Cr-C bond distances would be expected to be in the range of 2.1-2.2 Å.

-

The C-C bond lengths within the coordinated rings would be slightly elongated compared to the free arenes, indicative of π-backbonding from the metal to the ligand π* orbitals.

Reactivity and Applications

The reactivity of benzenebiphenylchromium is analogous to that of bis(benzene)chromium. The Cr(0) center is electron-rich and easily oxidized.

-

Oxidation: The complex is sensitive to air and other oxidizing agents, readily undergoing a one-electron oxidation to form the stable 17-electron cationic species, [(C₆H₆)(C₆H₅C₆H₅)Cr]⁺.[4]

-

Ligand Exchange/Disproportionation: In the presence of a Lewis acid like AlCl₃, mixed-ligand bis(arene)chromium complexes can undergo disproportionation to form a mixture of the two symmetrical complexes.[2] 2 (C₆H₆)(C₁₂H₁₀)Cr ⇌ (C₆H₆)₂Cr + (C₁₂H₁₀)₂Cr

-

Applications: While bis(arene)chromium complexes themselves have limited direct applications in organic synthesis, the principles of arene activation by chromium coordination are fundamental. The related (arene)Cr(CO)₃ complexes are widely used in synthesis to activate the arene ring for nucleophilic attack or to increase the acidity of benzylic protons.[5][6]

Conclusion

The story of benzenebiphenylchromium is more than a footnote in the history of chemistry. It is a powerful illustration of the scientific process, where initial hypotheses are tested, refined, and sometimes overturned by new evidence and more powerful analytical tools. The journey from Hein's "polyphenyls" to Zeiss and Fischer's sandwich complexes marks a pivotal shift in our understanding of chemical bonding. This guide has provided a framework for the synthesis and characterization of this historically significant molecule, grounding modern experimental logic in the foundational discoveries of the 20th century.

References

-

Seyferth, D. Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics2002 , 21 (14), 2800–2820. [Link]

-

Mandal, A. et al. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chem. Eur. J.2022 , 28. [Link]

-

Mandal, A. et al. Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv2022 . [Link]

-

Fischer, E. O.; Seus, D. Zur Frage der Struktur der Phenyl-chrom-Verbindungen. Über Aromatenkomplexe von Metallen, VI. Chem. Ber.1956 , 89 (8), 1809-1815. [Link]

-

Seyferth, D. Bis(benzene)chromium. 1. Franz Hein at the University of Leipzig and Harold Zeiss and Minoru Tsutsui at Yale. Organometallics2002 , 21 (8), 1520–1530. [Link]

-

Zeiss, H. H.; Tsutsui, M. π-Complexes of the Transition Metals. I. A Reinterpretation of the Structure of Hein's Phenyl-Chromium Compounds. J. Am. Chem. Soc.1957 , 79 (12), 3062–3066. [Link]

-

PubChem. Benzenebiphenylchromium. National Center for Biotechnology Information. [Link]

-

Wikipedia. Organochromium chemistry. [Link]

-

Seyferth, D. Bis(benzene)chromium. 1. Franz Hein at the University of Leipzig and Harold Zeiss and Minoru Tsutsui at Yale. Organometallics2002 , 21 (8), 1520-1530. [Link]

-

Rosillo, M.; Domínguez, G.; Pérez-Castells, J. Chromium arene complexes in organic synthesis. Chem. Soc. Rev.2007 , 36, 1589-1607. [Link]

-

Grokipedia. Bis(benzene)chromium. [Link]

-

MOCVD Precursor Encyclopedia. CHROMIUM BIS(ARENES). [Link]

-

Fischer, E. O.; Hafner, W. Di-benzol-chrom. Über Aromatenkomplexe von Metallen. I. Z. Naturforsch. B1955 , 10 (12), 665-668. [Link]

-

Rosillo, M.; Domínguez, G.; Pérez-Castells, J. Chromium arene complexes in organic synthesis. ScholarSphere2007 . [Link]

-

Royal Society of Chemistry. Chromium arene complexes in organic synthesis. Chem. Soc. Rev.2007 . [Link]

Sources

molecular structure and bonding in benzenebiphenylchromium

An In-Depth Technical Guide to the Molecular Structure and Bonding in Bis(arene)chromium Sandwich Complexes: A Focus on (η⁶-Benzene)(η⁶-biphenyl)chromium

Abstract

This technical guide provides a comprehensive examination of the molecular structure, chemical bonding, and synthesis of bis(arene)chromium sandwich compounds, with a specific focus on the heteroleptic complex, (η⁶-benzene)(η⁶-biphenyl)chromium. Emerging from a rich history of scientific discovery that reshaped organometallic chemistry, these complexes offer a unique platform for understanding metal-ligand interactions. This document bridges the foundational principles established by the archetypal bis(benzene)chromium with the nuanced structural and electronic effects introduced by the biphenyl ligand. We will delve into the theoretical underpinnings of their stability, supported by experimental data, and provide detailed protocols for their synthesis and characterization, targeting researchers, scientists, and professionals in drug development and materials science.

A Journey of Discovery: From "Polyphenyls" to Sandwich Complexes

The story of bis(arene)chromium complexes is a compelling narrative of scientific inquiry, initial misinterpretation, and eventual elucidation that was pivotal in the development of organometallic chemistry.

In 1919, Franz Hein, through the reaction of chromium(III) chloride with phenylmagnesium bromide, synthesized a series of novel organochromium compounds.[1] Based on the analytical methods of the era, he incorrectly identified these as σ-bonded polyphenylchromium halides, such as "pentaphenylchromium bromide" and "triphenylchromium iodide".[1][2] For decades, the true nature of these compounds remained a puzzle.

The breakthrough came in the wake of the discovery of ferrocene's sandwich structure. Inspired by this new paradigm, H. H. Zeiss and M. Tsutsui at Yale University revisited Hein's work in the mid-1950s.[2][3] They proposed that Hein's compounds were not σ-bonded structures but were, in fact, cationic π-complexes where the chromium atom was "sandwiched" between two aromatic rings.[4] Through reductive cleavage experiments and spectroscopic analysis, they demonstrated that Hein's "triphenylchromium iodide" was actually the cationic sandwich complex, [(η⁶-benzene)(η⁶-biphenyl)chromium(I)]⁺I⁻ .[5][6] This reinterpretation was confirmed around the same time when Ernst Otto Fischer and Walter Hafner reported the landmark synthesis of the neutral parent compound, bis(benzene)chromium, Cr(C₆H₆)₂, in 1956, providing an unambiguous structural model.[2]

This historical context is crucial as it establishes (benzene)(biphenyl)chromium not as a mere derivative, but as one of the very first sandwich compounds to be synthesized, albeit unknowingly.

Logical Workflow: Historical Elucidation

The following diagram illustrates the logical progression from Hein's initial synthesis to the definitive structural identification.

Caption: From Misidentified σ-Complexes to π-Sandwich Structures.

The Archetype: Molecular Structure and Bonding in Bis(benzene)chromium

A thorough understanding of (benzene)(biphenyl)chromium necessitates a deep dive into its parent compound, bis(benzene)chromium, Cr(η⁶-C₆H₆)₂. This archetypal 18-electron complex serves as the benchmark for all bis(arene)chromium systems.

Molecular Geometry

Early X-ray crystallography studies by Fischer and Weiss, later refined by low-temperature determinations, confirmed that bis(benzene)chromium possesses a highly symmetric, sandwich-like structure.[4][6] The key structural parameters are summarized below.

| Parameter | Value | Source |

| Point Group | D₆h (eclipsed) | X-ray Crystallography, Gas Electron Diffraction[6] |

| Cr–C Bond Distance | 214.1 pm | X-ray Crystallography[4] |

| C–C Bond Distance (in ring) | 141.6 pm | X-ray Crystallography[4] |

| C–C Bond Distance (free benzene) | 139 pm | Reference Data[4] |

| Molecular State | Diamagnetic | Magnetic Susceptibility[2] |

| Thermal Stability | Melts at 284-285 °C | Thermal Analysis[2] |

The molecule adopts an eclipsed conformation of the two benzene rings, resulting in D₆h symmetry. A critical observation is the elongation of the intra-ring C-C bonds from 139 pm in free benzene to 141.6 pm upon coordination.[4] This indicates a reduction in the C-C bond order, a direct consequence of the metal-ligand bonding, specifically back-donation from chromium's d-orbitals into the π* antibonding orbitals of the benzene rings.

A Deeper Look at Bonding: Molecular Orbital Theory

The stability and structure of bis(benzene)chromium are elegantly explained by molecular orbital (MO) theory. The 18 valence electrons (6 from Cr, 12 from the two benzene π-systems) fill the bonding molecular orbitals, resulting in a stable, closed-shell configuration.

The interaction between the chromium 3d, 4s, and 4p orbitals and the symmetry-adapted linear combinations (SALCs) of the benzene π orbitals leads to the formation of bonding, non-bonding, and antibonding MOs. The ground-state electron configuration is (e₂g)⁴(a₁g)²[4].

A pivotal insight from theoretical studies is the nature of these interactions. Unlike in ferrocene where π-interactions are dominant, the bonding in bis(benzene)chromium has a significant δ-component .[4] This arises from the overlap between the metal's dₓ²-y² and dₓy orbitals (which have δ-symmetry with respect to the principal axis) and the ligands' π-orbitals of appropriate symmetry (e₂g).

The key bonding interactions can be summarized as:

-

σ-Donation (a₁g): Donation from the lowest energy π-orbitals of the ligands to the metal d₂² orbital.

-

π-Donation (e₁g): Donation from the ligands' e₁g π-orbitals to the metal's dₓz and dᵧz orbitals.

-

δ-Back-Donation (e₂g): Donation from the metal's dₓ²-y² and dₓy orbitals back into the empty e₂g π* antibonding orbitals of the ligands. This interaction is particularly strong and is a defining feature of the bonding in bis(benzene)chromium.

Diagram: Metal-Ligand Orbital Interactions

This diagram illustrates the primary orbital overlaps responsible for the bonding in bis(benzene)chromium.

Caption: Primary Metal-Ligand Orbital Interactions in Cr(C₆H₆)₂.

The Heteroleptic Complex: (η⁶-Benzene)(η⁶-biphenyl)chromium

Replacing one benzene ligand with biphenyl introduces electronic and steric asymmetry, altering the molecular structure and bonding in subtle but significant ways.

Synthesis of (η⁶-Benzene)(η⁶-biphenyl)chromium

The synthesis of the mixed-ligand complex can be achieved via modifications of the classical methods used for the homoleptic species.

Protocol 1: Mixed Reductive Friedel-Crafts Reaction [6] This method generates a statistical mixture of the three possible sandwich complexes.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under a strict inert atmosphere (Argon), combine anhydrous chromium(III) chloride (1.0 eq), aluminum powder (2.0 eq), and anhydrous aluminum chloride (0.1 eq).

-

Solvent Addition: Add a mixture of anhydrous benzene and biphenyl. A 6:5 weight ratio of biphenyl to benzene has been reported to be effective.[6]

-

Reaction: Heat the mixture to 140 °C with vigorous stirring. The reaction proceeds in the melt/refluxing solvent. Maintain the reaction for several hours.

-

Workup (Isolation of Cation): Cool the reaction mixture and carefully hydrolyze it with methanol, followed by water. This generates the cationic Cr(I) species. The mixture of [(C₆H₆)₂Cr]⁺, [(C₆H₆)(C₁₂H₁₀)Cr]⁺, and [(C₁₂H₁₀)₂Cr]⁺ can be precipitated from the aqueous layer as iodide or tetraphenylborate salts.

-

Reduction to Neutral Complex: The isolated mixture of cations (or the separated [(C₆H₆)(C₁₂H₁₀)Cr]⁺ salt after chromatographic separation) is dissolved in a biphasic system of water and an organic solvent (e.g., benzene). A reducing agent, such as aqueous sodium dithionite (Na₂S₂O₄), is added with stirring until the aqueous layer is colorless and the organic layer is dark brown.[4]

-

Purification: The organic layer is separated, dried over an anhydrous agent (e.g., MgSO₄), and the solvent is removed under vacuum. The resulting solid, a mixture of the neutral complexes, can be separated by column chromatography on alumina under an inert atmosphere.

Protocol 2: Improved Grignard Procedure (based on Hein/Zeiss) [6] This route involves the rearrangement of an initially formed σ-arylchromium species.

-

Formation of σ-Complex: React chromium(III) chloride with phenylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (-70 to -20 °C) to form the σ-bonded tris(phenyl)chromium-THF adduct, Cr(C₆H₅)₃(THF)₃.[7]

-

Rearrangement: Heating this intermediate (e.g., to 85 °C) or treating it with diethyl ether induces a rearrangement. This complex process involves the coupling of phenyl groups to form both biphenyl and benzene ligands, which then coordinate to the chromium center in a π-sandwich fashion.[6][7]

-

Workup and Reduction: The resulting mixture is hydrolyzed and reduced as described in Protocol 1 to yield a mixture of neutral bis(arene)chromium complexes, including (C₆H₆)(C₁₂H₁₀)Cr.

Structural and Electronic Considerations

-

Coordination: The chromium atom is η⁶-coordinated to the benzene ring and to one of the two phenyl rings of the biphenyl ligand.

-

Biphenyl Conformation: The biphenyl ligand is not expected to be planar upon coordination. In the related half-sandwich complex, (η⁶-biphenyl)tricarbonylchromium, the dihedral angle between the coordinated and uncoordinated phenyl rings is 23.55°.[8] A similar twisted conformation is expected in the full sandwich complex, allowing the uncoordinated phenyl group to minimize steric hindrance.

-

Bond Strengths: Mass spectrometry fragmentation studies on various bis(arene)chromium complexes have established a stability sequence for the Cr-arene bond: C₆(CH₃)₆ > C₆H₅−C₆H₅ ≥ C₆H₃(CH₃)₃ > C₆H₆.[6] This indicates that the Cr–biphenyl bond is slightly stronger and more stable than the Cr–benzene bond . This enhanced stability can be attributed to the biphenyl ligand being a slightly better electron donor and/or having more accessible π* orbitals for back-donation compared to benzene.

-

Electronic Asymmetry: The difference in the electronic nature of the benzene and biphenyl ligands breaks the high D₆h symmetry of the parent compound. This asymmetry should lead to a removal of the degeneracy of the e₁g and e₂g molecular orbitals. This would likely result in a more complex NMR spectrum compared to bis(benzene)chromium and subtle shifts in the electronic absorption bands. The overall complex remains an 18-electron species and is diamagnetic.

| Predicted Parameter | Bis(benzene)chromium (Reference) | (Benzene)(biphenyl)chromium (Inferred) | Rationale |

| Molecular Symmetry | D₆h | Lower symmetry (e.g., Cₛ) | Asymmetric ligands |

| Cr–Arene Bond Strength | Standard | Cr–Biphenyl > Cr–Benzene | Biphenyl is a better net electron donor/acceptor ligand[6] |

| Biphenyl Dihedral Angle | N/A | ~20-30° | Inferred from (η⁶-biphenyl)Cr(CO)₃ structure to minimize steric strain[8] |

| Electronic Transitions | High symmetry, degenerate levels | Splitting of degenerate orbitals, potentially more complex UV-Vis spectrum | Lowered symmetry removes degeneracy |

Conclusions and Outlook

The (benzene)(biphenyl)chromium complex stands as a testament to the intricate history and rich chemistry of organometallic sandwich compounds. Its structure and bonding are best understood through the lens of its highly symmetric parent, bis(benzene)chromium, while appreciating the perturbations introduced by the asymmetric biphenyl ligand. The slightly enhanced stability of the Cr-biphenyl bond and the non-planar conformation of the biphenyl ligand are key distinguishing features.

For researchers in drug development, the functionalized arene rings of such complexes offer scaffolds for novel pharmacophores. For materials scientists, these compounds serve as precursors for chromium-containing thin films and nanomaterials. The foundational principles of σ/π donation and δ-back-donation, first elucidated in these systems, continue to inform the design of catalysts and novel electronic materials. Future high-resolution crystallographic and advanced computational studies on (η⁶-benzene)(η⁶-biphenyl)chromium are warranted to precisely quantify the structural and electronic landscape of this historically significant molecule.

References

-

Seyferth, D. (2002). Bis(benzene)chromium. 1. Franz Hein at the University of Leipzig and Harold Zeiss and Minoru Tsutsui at Yale. Organometallics, 21(8), 1520–1530. [Link]

-

Silverthorn, W. E. (1975). Organochromium Compounds. In Advances in Organometallic Chemistry (Vol. 13, pp. 47-137). Elsevier. [Link]

-

Wikipedia contributors. (2023). Bis(benzene)chromium. In Wikipedia, The Free Encyclopedia. [Link]

-

Fischer, R., Görls, H., Suxdorf, R., & Westerhausen, M. (2022). Phenylchromium(III) Chemistry Revisited 100 Years after Franz Hein (Part I). ResearchGate. [Link]

-

Wikipedia contributors. (2023). Franz Hein. In Wikipedia, The Free Encyclopedia. [Link]

-

Seyferth, D. (2002). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics, 21(14), 2800–2820. [Link]

-

Hein, F. (as discussed in Seyferth, D., 2002). The history of bis(arene)chromium complexes. Organometallics, 21(14), 2800-2820. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenebiphenylchromium. PubChem Compound Database. [Link]

-

Guzei, I. A., & Czerwinski, C. J. (2004). (η6-Biphenyl)tricarbonylchromium and μ-(η6:η6)-biphenyl-bis(tricarbonylchromium). Acta Crystallographica Section C: Crystal Structure Communications, 60(12), m642–m645. [Link]

Sources

- 1. Spin trapping by bis(benzene)chromium: A density functional study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of benzenebiphenylchromium

An In-Depth Technical Guide to the Physical and Chemical Properties of Bis(benzene)chromium

Authored by: Gemini, Senior Application Scientist

Abstract

Bis(benzene)chromium, with the chemical formula Cr(η⁶-C₆H₆)₂, stands as a cornerstone in the field of organometallic chemistry.[1][2] As the archetypal "sandwich" complex featuring two neutral arene ligands, its discovery by Ernst Otto Fischer and Walter Hafner in 1955 was a pivotal moment, fundamentally shaping our understanding of metal-ligand bonding.[2][3] This guide provides a comprehensive exploration of the physical and chemical properties of bis(benzene)chromium, intended for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic signature, synthesis, and reactivity, grounding the discussion in established experimental data and theoretical models.

Molecular Structure and Bonding

The defining feature of bis(benzene)chromium is its elegant and highly symmetric sandwich structure. The central chromium atom is situated between two parallel, planar benzene rings.[2]

Geometric Parameters

X-ray crystallography and gas-phase electron diffraction studies have confirmed that the molecule possesses D₆h symmetry in the solid state and gas phase, respectively.[4] This high degree of symmetry implies that all carbon-carbon bonds within the benzene ligands are of equal length. The key structural parameters are summarized below.

| Parameter | Value (Solid State, 100 K) | Value (Gas Phase) | Reference |

| Cr-C distance | 214.1 pm | ~211 Å (211 pm) | [1][2] |

| C-C distance | 141.6 pm | - | [1] |

Notably, the C-C bond distance of 141.6 pm is elongated compared to the 139 pm found in free benzene, indicating a significant perturbation of the ligand's electronic structure upon coordination to the chromium center.[1]

Electronic Structure and the 18-Electron Rule

Bis(benzene)chromium is a diamagnetic, 18-electron complex, which accounts for its remarkable thermal stability.[2][4][5] The chromium atom, in its zerovalent state (Cr(0)), has a d⁶ electron configuration. Each neutral benzene ligand acts as a six-electron donor through its π-system. The sum of the metal's valence electrons and the electrons donated by the ligands (6 + 2 × 6) equals 18, satisfying the 18-electron rule and achieving a stable noble gas configuration analogous to krypton.[2][3][4]

The bonding is best described by molecular orbital theory, involving synergistic interactions between the chromium 3d orbitals and the π molecular orbitals of the two benzene ligands.[4][6] This involves σ-donation from the filled ligand π orbitals to the empty metal d orbitals and, crucially, π-backbonding from the filled metal d orbitals into the empty π* antibonding orbitals of the ligands.[2] This back-donation is key to stabilizing the electron-rich, low-oxidation-state metal center. The highest occupied molecular orbital (HOMO) is primarily of metal d(z²) character.[1]

Caption: Simplified MO diagram showing key orbital interactions in bis(benzene)chromium.

Physical Properties

Bis(benzene)chromium is an air-sensitive, brown-black crystalline solid.[1][7] Its key physical properties are summarized in the following table.

| Property | Value | Reference(s) |

| IUPAC Name | Bis(η⁶-benzene)chromium | [1] |

| CAS Number | 1271-54-1 | [1][7][8][9] |

| Molecular Formula | Cr(C₆H₆)₂ or C₁₂H₁₂Cr | [1][7][9] |

| Molar Mass | 208.22 g·mol⁻¹ | [1][7][10] |

| Appearance | Brown-black crystals | [1][7][8] |

| Melting Point | 284–285 °C (decomposes around 300 °C) | [1][2][5][7] |

| Boiling Point | Sublimes at 160 °C in vacuum | [1][7] |

| Solubility | Insoluble in water; slightly soluble in benzene and THF | [1][7] |

| Magnetic Properties | Diamagnetic | [1][4][5] |

| Dipole Moment | 0 D | [4][5][7] |

The high melting point and thermal stability (decomposing only around 300°C in an inert atmosphere) are direct consequences of the strong covalent bonding between the chromium atom and the benzene rings.[4][5] Its zero dipole moment is consistent with the centrosymmetric D₆h structure.[4][5][7]

Synthesis

The landmark synthesis of bis(benzene)chromium is the "reductive Friedel-Crafts" reaction developed by Fischer and Hafner.[2][7] This method remains the most common laboratory preparation and proceeds in two main stages.

Experimental Protocol: Reductive Friedel-Crafts Synthesis

Objective: To synthesize neutral bis(benzene)chromium(0) from chromium(III) chloride.

Stage 1: Synthesis of the Bis(benzene)chromium(I) Cation

-

Reaction Setup: A flask is charged with anhydrous chromium(III) chloride (CrCl₃), aluminum powder (Al), and a large excess of anhydrous aluminum chloride (AlCl₃).[1][4] Anhydrous benzene is added as both the solvent and the reactant.

-

Reaction Conditions: The mixture is heated under reflux. The presence of a catalytic amount of mesitylene can accelerate the reaction, allowing it to proceed at atmospheric pressure.[1][4]

-

Mechanism: The aluminum powder acts as the reducing agent, while the AlCl₃ serves as a Lewis acid to facilitate the reaction. The chromium(III) is reduced, and the benzene ligands coordinate to the metal center.

-

Product: The reaction yields the yellow, water-soluble cationic complex, [Cr(C₆H₆)₂]⁺, which is isolated as the tetrachloroaluminate salt, [Cr(C₆H₆)₂][AlCl₄].[1][7]

Reaction Equation (idealized): 3 CrCl₃ + 2 Al + AlCl₃ + 6 C₆H₆ → 3 [Cr(C₆H₆)₂][AlCl₄][1]

Stage 2: Reduction to Neutral Bis(benzene)chromium(0)

-

Workup: The reaction mixture from Stage 1 is carefully hydrolyzed.

-

Reduction: The aqueous solution containing the [Cr(C₆H₆)₂]⁺ cation is treated with a reducing agent, typically an aqueous alkaline solution of sodium dithionite (Na₂S₂O₄).[1][5][7]

-

Isolation: The neutral, brown-black bis(benzene)chromium(0) is insoluble in water and precipitates from the solution.[1] It can then be collected, dried, and purified by sublimation under vacuum.[2][5]

Reduction Equation: 2 [Cr(C₆H₆)₂]⁺ + S₂O₄²⁻ + 4 OH⁻ → 2 Cr(C₆H₆)₂ + 2 SO₃²⁻ + 2 H₂O[1]

Caption: Workflow for the Fischer-Hafner synthesis of bis(benzene)chromium.

An alternative, high-yield method involves metal vapor synthesis, where chromium vapor is co-condensed with benzene at low temperatures.[1][2]

Chemical Properties and Reactivity

Bis(benzene)chromium is air-sensitive and must be handled under an inert atmosphere.[7] Its reactivity is dominated by the electron-rich nature of the central metal atom.

Redox Chemistry

The most characteristic reaction is its facile one-electron oxidation. Exposure to air, water, or other mild oxidizing agents readily converts the 18-electron Cr(0) complex into the more stable 17-electron bis(benzene)chromium(I) cation, [Cr(C₆H₆)₂]⁺.[1][2][4][7]

-

Electrochemical studies show the half-wave potential (E₁/₂) for the [Cr(C₆H₆)₂]⁺/⁰ couple is approximately -1.10 to -1.25 V (vs. Fc⁺/Fc), indicating it is a strong reducing agent.[1]

-

The resulting Cr(I) salts are generally yellow to orange, light-sensitive, and stable in neutral or basic aqueous solutions but unstable in acidic conditions.[4]

Reactivity Towards Electrophiles and Acids

The complex is generally unstable in the presence of strong electrophiles.

-

Protonation: Reaction with carboxylic acids leads to the decomposition of the sandwich structure and the formation of chromium(II) carboxylates, such as chromium(II) acetate.[1][7]

-

Friedel-Crafts Reactions: Attempted Friedel-Crafts acylation, nitration, or sulfonation on the benzene rings results in the destruction of the complex.[4]

Ligand Substitution and Modification

-

Metalation: While the benzene rings are deactivated towards electrophilic attack, they can be metalated using a strong base, although this reaction is not highly selective.[4]

-

Carbonylation: Reaction with carbon monoxide can lead to the displacement of one benzene ring to form (η⁶-benzene)chromium tricarbonyl.[1]

-

Ligand Exchange: In the presence of AlCl₃, the benzene ligands can undergo exchange with other arenes.[4]

Radical Chemistry

In the late 1990s, it was discovered that bis(benzene)chromium is an efficient scavenger of organic radicals.[1][11] Unlike 19-electron cobaltocene, which adds a radical to form a stable 18-electron product, the 18-electron bis(benzene)chromium reacts with a radical (R•) to form a 17-valence electron species, (η⁶-C₆H₆)(η⁵-C₆H₆R)Cr.[1][11] This reactivity has made it a useful tool as an organometallic spin trap.[11]

Catalytic Applications

While its applications are not widespread, bis(benzene)chromium has been shown to be a valuable pre-catalyst for certain organic transformations, including the hydrosilation of ketones and aldehydes and the dehydrocoupling of silanes with alcohols.[1][12] The mechanism is proposed to proceed via a radical pathway.[1]

Spectroscopic Characterization

A combination of spectroscopic techniques is used to confirm the identity and elucidate the structure of bis(benzene)chromium.

| Technique | Observation and Interpretation | Reference(s) |

| Mass Spectrometry (EI) | The molecular ion is observed. Fragmentation occurs via the successive loss of the two benzene ligands, which is characteristic of sandwich compounds. | [4][13][14] |

| IR and Raman Spectroscopy | Spectroscopic data, particularly from the vapor phase, are fully consistent with the high D₆h symmetry of the molecule. | [4] |

| Photoelectron Spectroscopy | Provides direct experimental evidence for the molecular orbital energy levels, confirming the electronic structure predicted by theory. | [6][13] |

Conclusion

Bis(benzene)chromium is more than a historical curiosity; it is a foundational molecule that continues to inform our understanding of chemical bonding, molecular symmetry, and reactivity in organometallic systems. Its synthesis, while requiring air-free techniques, is a classic and instructive example of reductive ligand coordination. The physical properties, particularly its high thermal stability and diamagnetism, are direct manifestations of its stable 18-electron configuration. Its chemical reactivity, characterized by facile oxidation and unique radical-scavenging abilities, highlights the nuanced behavior of electron-rich metal centers. For researchers in organometallics and synthetic chemistry, a thorough understanding of bis(benzene)chromium remains essential.

References

-

Seyferth, D. (2002). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics, 21(14), 2800–2820. [Link]

-

Wikipedia. Bis(benzene)chromium. [Link]

-

Seyferth, D. (2002). Bis(benzene)chromium. 1. Franz Hein at the University of Leipzig and Harold Zeiss and Minoru Tsutsui at Yale. Organometallics, 21(8), 1520–1530. [Link]

-

chemeurope.com. Bis(benzene)chromium. [Link]

-

Grokipedia. Bis(benzene)chromium. [Link]

-

ACS Publications. Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fische. Organometallics. [Link]

-

Ereztech. Bis(benzene)chromium(0). [Link]

-

Matrix Fine Chemicals. BIS(BENZENE)CHROMIUM. [Link]

- Chemistry Fanatics. The Third Experiment: Bis(benzene)chromium Synthesis.

-

PubChem. Chromium, bis(benzene)-. [Link]

-

PubChem. Chromium, bis(eta6-benzene)-. [Link]

-

Le Bideau, F., Henique, J., Samuel, E., & Elschenbroich, Ch. (1999). Bis(benzene)chromium: a pre-catalyst for the hydrosilation of ketones and aldehydes, and for the dehydrocoupling of triphenylsilane with primary alcohols. Chemical Communications, 1397-1398. [Link]

-

RSC Publishing. Microcalorimetric studies. Thermal decomposition and iodination of bis(benzene)chromium, bis(benzene)-chromium iodide, and some (arene)chromium tricarbonyls. [Link]

-

SciSpace. Synthesis, structure and spectroelectrochemistry of bis(η6-1,4-tri-tert-butyl-benzene)chromium(0) and bis(η5-1,2,4-tri-tert-butyl-cyclopentadienyl)cobalt(II). Dia- and paramagnetic sandwich complexes derived from sterically highly demanding π-. [Link]

-

YouTube. bis( benzene)chromium | [Cr(n6C6H6)2] | organometallic compounds example 5. [Link]

-

NIST WebBook. Chromium, bis(η6-benzene)-. [Link]

-

Elschenbroich, C., Bilger, E., & Metz, B. (1991). Metal-π-complexes of benzene derivatives. 37. Redox behavior of the sandwich complexes C12H12M (C12H12 = C6H6 + C6H6, C5H5 + C7H7; M = vanadium, chromium). A comparative study. Organometallics, 10(8), 2823–2828. [Link]

-

Le Bideau, F., Samuel, E., & Elschenbroich, C. (1998). Bis(benzene)chromium. A Sandwich Complex Spin Trap As Revealed by ENDOR Spectroscopy. Journal of the American Chemical Society, 120(33), 8740–8741. [Link]

-

RSC Publishing. Microcalorimetric studies. Thermal decomposition and iodination of bis(benzene)chromium, bis(benzene)-chromium iodide, and some (arene)chromium tricarbonyls. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

-

NIST WebBook. Chromium, bis(η6-benzene)- Mass Spectrum. [Link]

-

ResearchGate. The Structure of Bis Benzene Chromium(0) With D6d Point Group. [Link]

-

NPTEL Archive. Reactions of Chromium-Arene Complex. [Link]

-

Semmelhack, M. F., Hall, H. T., Yoshifuji, M., & Clark, G. (1976). Reactions of carbonions with .pi.-benzenechromium tricarbonyl. Nucleophilic aromatic substitution for hydride. Journal of the American Chemical Society, 98(20), 6387–6389. [Link]

-

Elian, M., & Hoffmann, R. (1975). The electronic structures of bis(η 6 -benzene)- and bis(η 6 -naphthalene)chromium(0). Inorganica Chimica Acta, 13, 189-194. [Link]

Sources

- 1. Bis(benzene)chromium - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Bis(benzene)chromium [chemeurope.com]

- 8. Bis(benzene)chromium(0) | Chromium dibenzene | C12H12Cr - Ereztech [ereztech.com]

- 9. scbt.com [scbt.com]

- 10. Chromium, bis(benzene)- | C12H12Cr-6 | CID 11984611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bis(benzene)chromium: a pre-catalyst for the hydrosilation of ketones and aldehydes, and for the dehydrocoupling of triphenylsilane with primary alcohols† - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Chromium, bis(η6-benzene)- [webbook.nist.gov]

- 14. Chromium, bis(η6-benzene)- [webbook.nist.gov]

An In-Depth Technical Guide to the Spectroscopic Data of (η⁶-Benzene)(η⁶-biphenyl)chromium (CAS Number: 12095-46-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the spectroscopic data for the organometallic sandwich complex, (η⁶-Benzene)(η⁶-biphenyl)chromium, with the Chemical Abstracts Service (CAS) registry number 12095-46-4. As a Senior Application Scientist, my objective is to present this information not merely as a list of values, but as a cohesive narrative that explains the "why" behind the data. This guide is structured to offer field-proven insights into the synthesis, characterization, and spectroscopic properties of this compound, grounded in authoritative scientific literature. Every piece of data and every protocol is presented with the aim of ensuring scientific integrity and enabling reproducible results.

Introduction to (η⁶-Benzene)(η⁶-biphenyl)chromium

(η⁶-Benzene)(η⁶-biphenyl)chromium is a fascinating example of a mixed-ligand sandwich complex. These compounds, part of the broader class of bis(arene)chromium complexes, have a rich history in the development of organometallic chemistry. The central chromium atom is in a zero oxidation state, π-bonded between a benzene ring and a biphenyl ring. This structure imparts unique electronic and reactive properties to the molecule. An understanding of its spectroscopic signature is paramount for its identification, characterization, and utilization in further research and development.

The synthesis of such mixed arene chromium complexes can be achieved through various methods, including the historic Grignard procedure and co-condensation techniques with chromium atoms. The separation and purification of (η⁶-Benzene)(η⁶-biphenyl)chromium from the concurrent formation of bis(benzene)chromium and bis(biphenyl)chromium is a critical step, often accomplished by chromatographic methods.[1][2]

Molecular Structure and its Influence on Spectroscopy

The molecular structure of (η⁶-Benzene)(η⁶-biphenyl)chromium is the primary determinant of its spectroscopic properties. The "sandwich" arrangement, with the chromium atom nestled between the two aromatic rings, creates a unique electronic environment.

Caption: Sandwich structure of (η⁶-Benzene)(η⁶-biphenyl)chromium.

This coordination to the chromium atom significantly alters the electronic distribution within the benzene and biphenyl ligands compared to their free states, a phenomenon that is directly observable in their spectroscopic signatures.

Spectroscopic Data and Interpretation

A thorough characterization of (η⁶-Benzene)(η⁶-biphenyl)chromium relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For bis(arene)chromium complexes, the fragmentation is characterized by the sequential loss of the arene ligands.[2]

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of (η⁶-Benzene)(η⁶-biphenyl)chromium is expected to show a prominent molecular ion peak [M]⁺, followed by fragment ions corresponding to the loss of the benzene and biphenyl ligands.

| Ion | Formula | m/z (calculated) | Description |

| [M]⁺ | [C₁₈H₁₆Cr]⁺ | 284.06 | Molecular Ion |

| [M - C₆H₆]⁺ | [C₁₂H₁₀Cr]⁺ | 206.00 | Loss of Benzene |

| [M - C₁₂H₁₀]⁺ | [C₆H₆Cr]⁺ | 130.98 | Loss of Biphenyl |

| [Cr]⁺ | [Cr]⁺ | 52.00 | Chromium Ion |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified complex in a volatile, non-coordinating solvent (e.g., hexane or toluene) is prepared.

-

Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

The rationale for using EI-MS is its ability to produce characteristic and reproducible fragmentation patterns for organometallic compounds, aiding in structural elucidation.

Caption: Workflow for EI-Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. The complexation of the arene rings to the chromium atom is expected to cause a significant upfield shift in the proton and carbon signals compared to the free ligands, due to the electron-donating effect of the metal center.

Expected ¹H NMR Chemical Shifts (in C₆D₆):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Benzene-H | ~4.0 - 4.5 | s |

| Biphenyl-H (coordinated ring) | ~4.0 - 4.5 | m |

| Biphenyl-H (uncoordinated ring) | ~7.0 - 7.5 | m |

Expected ¹³C NMR Chemical Shifts (in C₆D₆):

| Carbons | Expected Chemical Shift (δ, ppm) |

| Benzene-C | ~70 - 80 |

| Biphenyl-C (coordinated ring) | ~70 - 80 |

| Biphenyl-C (uncoordinated ring) | ~125 - 130 |

| Biphenyl-C (ipso, coordinated) | ~90 - 100 |

| Biphenyl-C (ipso, uncoordinated) | ~135 - 145 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of the complex is prepared in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) under an inert atmosphere (e.g., nitrogen or argon) due to the air-sensitivity of the compound.

-

Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

The choice of a non-coordinating, aromatic deuterated solvent is crucial to prevent ligand exchange and to provide a suitable reference.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the vibrational modes of the molecule, which are characteristic of the functional groups and the overall structure. For (η⁶-Benzene)(η⁶-biphenyl)chromium, the IR spectrum will be dominated by the vibrations of the coordinated arene rings.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 - 3100 | Aromatic C-H stretch |

| ~1400 - 1600 | Aromatic C=C ring stretching |

| ~700 - 900 | C-H out-of-plane bending |

| ~400 - 500 | Cr-arene skeletal vibrations |

The complexation to chromium is expected to cause subtle shifts in the positions and intensities of the C-H and C=C vibrations compared to the free arenes. The low-frequency region will exhibit bands corresponding to the metal-ligand vibrations, which are a direct probe of the coordination.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a solution in a suitable solvent (e.g., hexane) in an IR-transparent cell. All manipulations should be performed under an inert atmosphere.

-

Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the KBr pellet or the solvent is also recorded for subtraction.

-

Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

The use of an inert atmosphere is critical to prevent the decomposition of the air-sensitive complex during sample preparation and analysis.

Conclusion

The spectroscopic characterization of (η⁶-Benzene)(η⁶-biphenyl)chromium (CAS 12095-46-4) provides a detailed fingerprint of its unique molecular structure. Mass spectrometry confirms the molecular weight and the characteristic loss of the arene ligands. NMR spectroscopy reveals the upfield shift of the proton and carbon signals of the coordinated rings, a hallmark of π-complexation. Infrared spectroscopy identifies the vibrational modes of the coordinated arenes and the metal-ligand framework. Together, these techniques provide a robust and self-validating system for the identification and purity assessment of this important organometallic compound. The data and protocols presented in this guide are intended to empower researchers in their endeavors to explore the chemistry and potential applications of this and related bis(arene)chromium complexes.

References

-

Elschenbroich, C.; Heck, J. μ-(η6:η6-biphenyl)]-dichromium. Novel species to explore mixed-valence sandwich complex chemistry. Journal of the American Chemical Society1980 , 102 (25), 7755–7757. [Link]

-

Seyferth, D. Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics2002 , 21 (14), 2800–2820. [Link]

-

Mandal, A. et al. Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal2022 , 28 (32), e202200506. [Link]

-

Wikipedia contributors. Bis(benzene)chromium. Wikipedia, The Free Encyclopedia. [Link]

-

Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. Indonesian Journal of Chemistry2017 , 17 (1), 1-8. [Link]

-

CHROMIUM BIS(ARENES). MOCVD Precursor Encyclopedia. [Link]

-

The Third Experiment: Bis(benzene)chromium Synthesis. Chemistry Fanatics Blog. [Link]

Sources

A Technical Guide to the Synthesis and Interrelationship of Bis(benzene)chromium and Benzenebiphenylchromium

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the organometallic sandwich compounds bis(benzene)chromium and benzenebiphenylchromium. This document provides a comprehensive overview of their synthesis, structural characteristics, and the pivotal historical context that defines their relationship. The guide is structured to deliver not just procedural steps but also the underlying scientific principles and causality that govern these fascinating molecules.

Section 1: Introduction to Arene-Chromium Sandwich Complexes

The discovery of ferrocene in the early 1950s ignited a revolution in organometallic chemistry, introducing the concept of "sandwich" compounds where a metal atom is bonded to two parallel aromatic rings. Inspired by this, Ernst Otto Fischer and Walter Hafner successfully synthesized bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, in 1955, the first stable transition metal complex with neutral arene ligands.[1][2] This discovery was not only a landmark achievement in its own right but also provided the crucial insight needed to unravel the nature of previously synthesized "polyphenylchromium" compounds by Franz Hein, which had puzzled chemists for decades.[1][3] Hein's work, dating back to 1918, had unknowingly produced a mixture of cationic bis(arene)chromium complexes, including [Cr(η⁶-C₆H₆)(η⁶-C₆H₅-C₆H₅)]⁺ and [Cr(η⁶-C₆H₅-C₆H₅)₂]⁺, the cationic forms of benzenebiphenylchromium and bis(biphenyl)chromium, respectively.[2][3] Thus, the relationship between bis(benzene)chromium and benzenebiphenylchromium is deeply rooted in the history of organometallic chemistry, with the latter often emerging as a co-product in the journey to synthesize and understand the former.

Section 2: Bis(benzene)chromium: The Prototypical Bis(arene) Complex

Bis(benzene)chromium is a brownish-black crystalline solid with the formula Cr(C₁₂H₁₂) and is considered the archetypal bis(arene) metal π-complex.[1] It is an 18-electron complex, which contributes to its relative stability.[1]

Synthesis of Bis(benzene)chromium

The most common and historically significant method for synthesizing bis(benzene)chromium is the Fischer-Hafner synthesis, a reductive Friedel-Crafts reaction.[1] This method involves the reaction of chromium(III) chloride with aluminum powder and benzene in the presence of aluminum chloride.[1]

Experimental Protocol: Fischer-Hafner Synthesis of Bis(benzene)chromium

Materials:

-

Anhydrous chromium(III) chloride (CrCl₃)

-

Aluminum powder

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium hydroxide (NaOH)

-

An inert atmosphere glovebox or Schlenk line

-

Standard glassware for air-sensitive synthesis

Procedure:

-

Reaction Setup: In an inert atmosphere, a flask is charged with anhydrous CrCl₃, aluminum powder, and anhydrous AlCl₃. Anhydrous benzene is then added as the solvent and reactant.

-

Reaction: The mixture is heated and stirred. The reaction proceeds via the reduction of Cr(III) to a lower oxidation state by aluminum metal, facilitated by the Lewis acidity of AlCl₃. This results in the formation of the yellow, air-stable bis(benzene)chromium(I) cation, [Cr(C₆H₆)₂]⁺.[1][4]

-

Causality: The AlCl₃ acts as a halide acceptor, removing chloride ions from the chromium center, while the aluminum metal serves as the reducing agent. The benzene molecules then coordinate to the reduced chromium species.

-

-

Reduction to Bis(benzene)chromium(0): The resulting cationic complex is then isolated and reduced to the neutral bis(benzene)chromium(0) complex. This is typically achieved by treating the aqueous solution of the cation with a reducing agent like sodium dithionite in an alkaline medium.[4]

-

Isolation and Purification: The neutral bis(benzene)chromium, being insoluble in water, precipitates out as a brownish-black solid. It is then collected by filtration, washed, and dried under vacuum. The product can be further purified by sublimation.[1]

The overall reaction can be summarized as follows:

-

Step 1 (Formation of the cation): 3 CrCl₃ + 2 Al + AlCl₃ + 6 C₆H₆ → 3 [Cr(C₆H₆)₂]⁺[AlCl₄]⁻

-

Step 2 (Reduction to the neutral complex): 2 [Cr(C₆H₆)₂]⁺ + S₂O₄²⁻ + 4 OH⁻ → 2 Cr(C₆H₆)₂ + 2 SO₃²⁻ + 2 H₂O[4]

Structural Characteristics and Properties of Bis(benzene)chromium

| Property | Value |

| Molecular Formula | C₁₂H₁₂Cr |

| Molar Mass | 208.22 g/mol |

| Appearance | Brownish-black crystals |

| Melting Point | 284-285 °C |

| Solubility | Insoluble in water, slightly soluble in benzene and THF |

| Magnetic Properties | Diamagnetic |

| Structure | Sandwich complex with D₆h symmetry |

Data sourced from[1].

The structure of bis(benzene)chromium features a central chromium atom sandwiched between two parallel and eclipsed benzene rings.

Caption: Molecular structure of bis(benzene)chromium.

Section 3: Benzenebiphenylchromium: A Historical Counterpart

Benzenebiphenylchromium, with the chemical formula C₁₈H₁₆Cr, is a mixed-ligand sandwich complex where the chromium atom is coordinated to one benzene ring and one biphenyl ring.[5] Its identity and relationship to bis(benzene)chromium were established through the re-examination of Franz Hein's early 20th-century work on the reaction of phenylmagnesium bromide with chromium(III) chloride.[2][3]

Formation of Benzenebiphenylchromium

Unlike bis(benzene)chromium, a specific, high-yield synthesis for benzenebiphenylchromium is not well-documented. Instead, it is typically formed as part of a mixture of bis(arene)chromium complexes.

Historical Synthesis Context (Hein's Reaction):

Franz Hein's reaction of phenylmagnesium bromide with CrCl₃ produced a mixture of cationic polyphenylchromium compounds.[3] Later work by Zeiss and Tsutsui, and the definitive synthesis of bis(benzene)chromium by Fischer and Hafner, revealed that these were, in fact, bis(arene)chromium cations.[2][3] The hydrolysis of the reaction mixture from the reaction of triphenylchromium with magnesium halides was found to yield a mixture of bis(benzene)chromium and benzenebiphenylchromium.[2]

It was also demonstrated that a mixture of bis(benzene)chromium and bis(biphenyl)chromium could undergo a redistribution reaction in the presence of AlCl₃ to form benzenebiphenylchromium.[2]

Caption: Conceptual pathway of Hein's reaction leading to a mixture of bis(arene)chromium cations.

Known Properties of Benzenebiphenylchromium

Detailed experimental data for pure benzenebiphenylchromium is less common in the literature compared to bis(benzene)chromium. However, some of its fundamental properties are known.

| Property | Value |

| Molecular Formula | C₁₈H₁₆Cr |

| Molar Mass | 284.3 g/mol |

Data sourced from[5].

Section 4: The Interrelationship and Comparative Analysis

The primary relationship between bis(benzene)chromium and benzenebiphenylchromium is their shared history and the fact that they can be co-produced in certain synthetic routes. Benzenebiphenylchromium can be considered an analogue of bis(benzene)chromium where one of the benzene ligands is replaced by biphenyl.

This substitution has implications for the physical and chemical properties of the molecule:

-

Symmetry: Bis(benzene)chromium possesses a high degree of symmetry (D₆h), while benzenebiphenylchromium has lower symmetry. This would be reflected in their spectroscopic properties, such as the number of signals in their NMR spectra.

-

Reactivity: The presence of the biphenyl ligand in benzenebiphenylchromium could potentially offer different reactivity compared to bis(benzene)chromium, for instance, in reactions involving the arene ligands.

Section 5: Applications in Research and Development

Organochromium compounds, in general, have found applications in various areas of chemistry.[6] Bis(arene)chromium complexes, including bis(benzene)chromium, have been investigated for their potential use in:

-

Catalysis: They can act as catalysts in various organic transformations.

-

Materials Science: As precursors for the deposition of chromium-containing thin films.

-

Organic Synthesis: Although their use is not as widespread as other organometallic reagents, they can be employed in specific synthetic applications.

The study of these fundamental organometallic structures continues to provide valuable insights into bonding, reactivity, and the potential for developing novel catalysts and materials.

Section 6: Conclusion

The story of bis(benzene)chromium and benzenebiphenylchromium is a compelling example of how scientific understanding evolves. What began with the synthesis of an enigmatic mixture of "polyphenylchromium" compounds by Franz Hein was eventually clarified by the targeted synthesis and characterization of bis(benzene)chromium by Fischer and Hafner. This historical context reveals that the relationship between these two molecules is one of discovery and synthetic co-existence. For contemporary researchers, this knowledge is vital for the accurate interpretation of experimental results in organochromium chemistry and serves as a foundation for the design of new synthetic methodologies and applications.

References

-

Wikipedia. Bis(benzene)chromium. [Link]

-

chemeurope.com. Bis(benzene)chromium. [Link]

-

ResearchGate. Phenylchromium(III) Chemistry Revisited 100 Years after Franz Hein (Part I). [Link]

-

ACS Publications. Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. [Link]

-

ACS Publications. Bis(benzene)chromium. 1. Franz Hein at the University of Leipzig and Harold Zeiss and Minoru Tsutsui at Yale. [Link]

-

ACS Publications. Phenylchromium(III) Chemistry Revisited 100 Years after Franz Hein (Part II): From LinCrPh3+n(thf)x (n = 1, 2, 3) to Dimeric Triphenylchromate(II) Complexes. [Link]

-

ChemRxiv. Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. [Link]

-

ACS Publications. Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fische. [Link]

-

Chemistry Fanatics. The Third Experiment: Bis(benzene)chromium Synthesis. [Link]

-

NIH. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. [Link]

-

ACS Publications. Bis(benzene)chromium. 1. Franz Hein at the University of Leipzig and Harold Zeiss and Minoru Tsutsui at Yale. [Link]

-

YouTube. bis( benzene)chromium | [Cr(n6C6H6)2] | organometallic compounds example 5. [Link]

-

ResearchGate. Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others†. [Link]

-

Scilit. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. [Link]

-

SciSpace. Gas-Liquid Chromatography-Mass Spectrometry of Some Arene Tricarbonylchromium Complexes (1970). [Link]

-

mocvd-precursor-encyclopedia.de. CHROMIUM BIS(ARENES). [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-